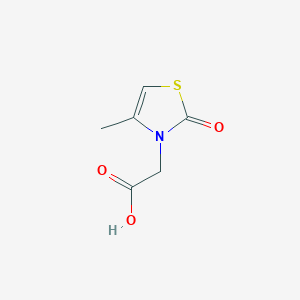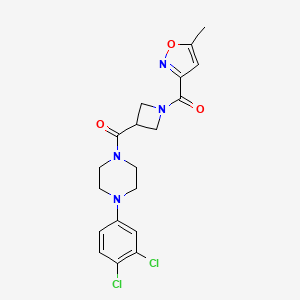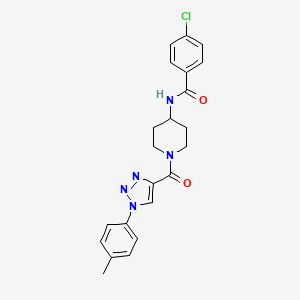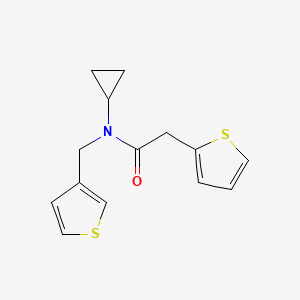
N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is an important compound in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to exhibit anti-inflammatory and antifungal activities.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide in lab experiments include its potential applications in drug discovery and development. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities, which make it a promising compound for further research. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Future Directions
There are several future directions for research on N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide. One direction is to investigate its potential applications in drug discovery and development. It can be further studied for its anticancer, anti-inflammatory, and antifungal activities. Another direction is to explore its mechanism of action and identify its molecular targets. This can help in the development of more potent and selective derivatives of this compound. Additionally, its pharmacokinetic and toxicological properties can be studied to determine its suitability for clinical use.
Synthesis Methods
The synthesis of N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in a research article published by Li et al. (2015). In this method, 2-bromo-3-thiophenemethylthiophene is reacted with cyclopropylmagnesium bromide to obtain N-cyclopropyl-2-(thiophen-2-yl)acetamide. This compound is then reacted with 3-thiophenemethyl chloride to obtain this compound.
Scientific Research Applications
N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities. Several research articles have been published that describe the synthesis and biological evaluation of this compound and its derivatives.
properties
IUPAC Name |
N-cyclopropyl-2-thiophen-2-yl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(8-13-2-1-6-18-13)15(12-3-4-12)9-11-5-7-17-10-11/h1-2,5-7,10,12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXFGIJASLYLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2786571.png)
![5-methyl-3-phenyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2786572.png)
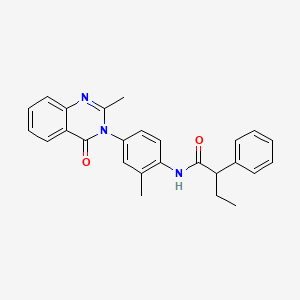

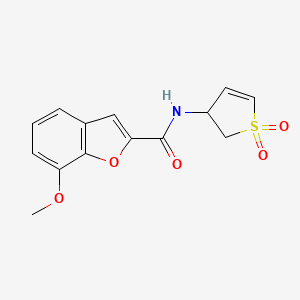
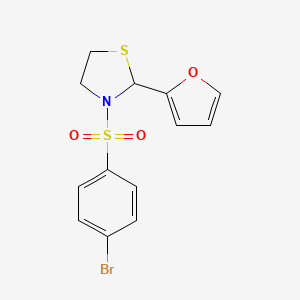
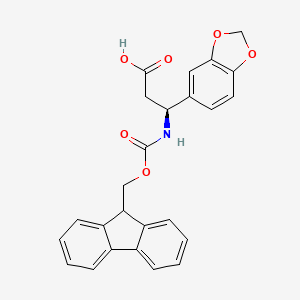
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B2786586.png)
![ethyl [1-ethyl-7-(4-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetate](/img/structure/B2786587.png)
![1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2786589.png)
